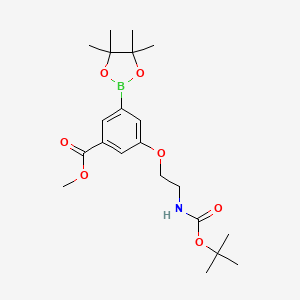
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a nitro group attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine typically involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes several key reactions, such as chlorination, nitration, and cyclization. For instance, sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . These reactions are generally carried out under mild conditions, making the process efficient and practical.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and slurry, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium chlorite.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various substituted piperidines and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and nitro groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2-Chloro-4-nitrophenol
Comparison: Compared to these similar compounds, 4,4-Dichloro-1-(2-chloro-6-nitrophenyl)piperidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural difference makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Eigenschaften
Molekularformel |
C11H11Cl3N2O2 |
|---|---|
Molekulargewicht |
309.6 g/mol |
IUPAC-Name |
4,4-dichloro-1-(2-chloro-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C11H11Cl3N2O2/c12-8-2-1-3-9(16(17)18)10(8)15-6-4-11(13,14)5-7-15/h1-3H,4-7H2 |
InChI-Schlüssel |
LSVHGDRPCSTYPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(Cl)Cl)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)


